![molecular formula C16H26O2Si B8121897 tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane](/img/structure/B8121897.png)
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane
描述
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethyl groups, and a vinyl-phenoxy-ethoxy moiety attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane typically involves the following steps:
Preparation of 4-vinylphenol: This can be synthesized via the dehydrogenation of 4-ethylphenol or through the Heck reaction of styrene with phenol.
Formation of 2-(4-vinyl-phenoxy)-ethanol: This intermediate is prepared by reacting 4-vinylphenol with ethylene oxide under basic conditions.
Silylation: The final step involves the reaction of 2-(4-vinyl-phenoxy)-ethanol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial in industrial settings.
化学反应分析
Types of Reactions
Oxidation: tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane can undergo oxidation reactions, particularly at the vinyl group, forming epoxides or diols.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
- Various substituted phenoxy derivatives from substitution reactions.
Epoxides: and from oxidation.
Ethyl derivatives: from reduction.
科学研究应用
Chemistry
In organic synthesis, tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is used as a precursor for the introduction of vinyl-phenoxy-ethoxy groups into larger molecules. It serves as a building block in the synthesis of complex organic compounds.
Biology and Medicine
While specific biological applications are less common, the compound’s derivatives could potentially be explored for their biological activity, particularly in drug development where organosilicon compounds are of growing interest.
Industry
In materials science, this compound can be used in the development of silicon-based polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and thermal properties.
作用机制
The mechanism by which tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane exerts its effects depends on the specific reactions it undergoes. For instance, in polymerization reactions, the vinyl group can participate in radical polymerization, forming long-chain polymers. The silicon atom can also form strong bonds with oxygen, contributing to the stability and durability of the resulting materials.
相似化合物的比较
Similar Compounds
- tert-Butyl-dimethyl-[2-(4-methyl-phenoxy)-ethoxy]-silane
- tert-Butyl-dimethyl-[2-(4-ethyl-phenoxy)-ethoxy]-silane
- tert-Butyl-dimethyl-[2-(4-phenoxy)-ethoxy]-silane
Uniqueness
tert-Butyl-dimethyl-[2-(4-vinyl-phenoxy)-ethoxy]-silane is unique due to the presence of the vinyl group, which allows for additional functionalization and polymerization reactions. This makes it more versatile compared to its analogs that lack the vinyl functionality.
属性
IUPAC Name |
tert-butyl-[2-(4-ethenylphenoxy)ethoxy]-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-7-14-8-10-15(11-9-14)17-12-13-18-19(5,6)16(2,3)4/h7-11H,1,12-13H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVBVCMVTRABPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=CC=C(C=C1)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
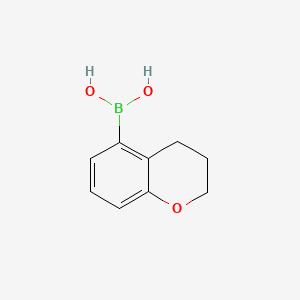

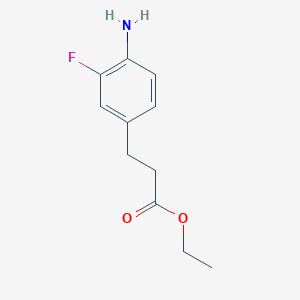

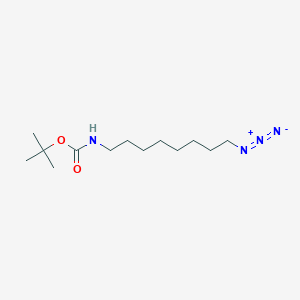
![4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B8121848.png)
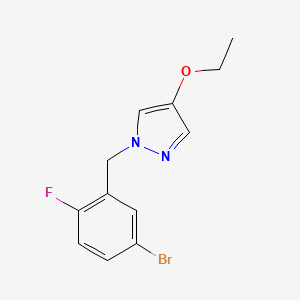
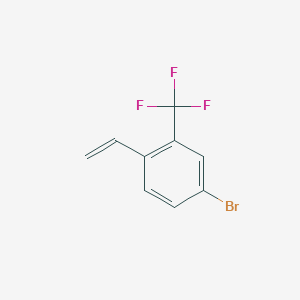
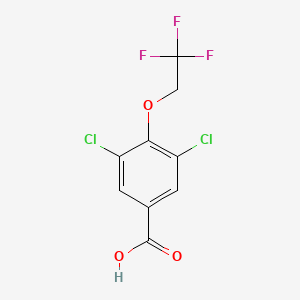
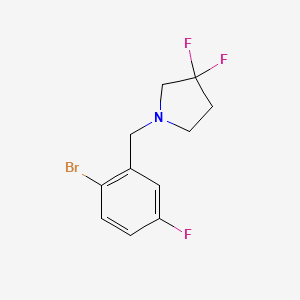
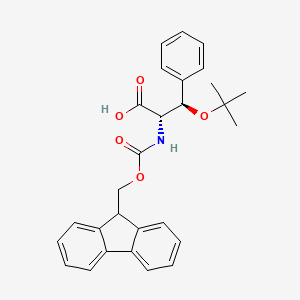
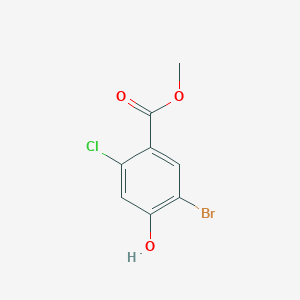
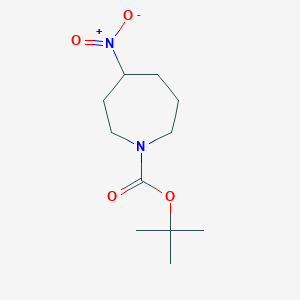
![4-fluoro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8121883.png)
